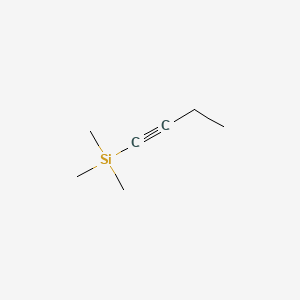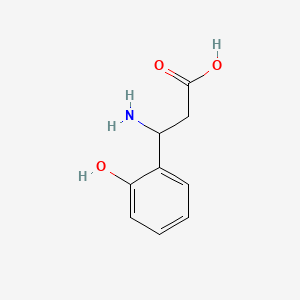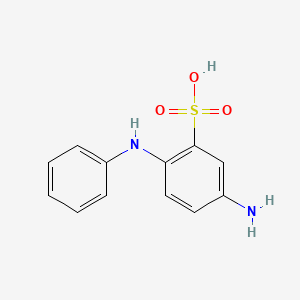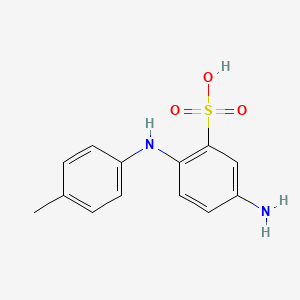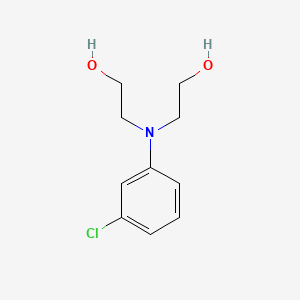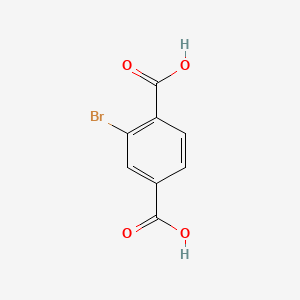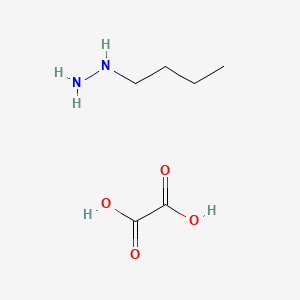
Bromure de 2-bromobenzyl
Vue d'ensemble
Description
2-Bromobenzyl bromide (2-BB) is an organobromine compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and it is miscible with most organic solvents. 2-BB is a versatile reagent, used in a wide variety of reactions, including Friedel-Crafts alkylation, Grignard reactions, and Wittig reactions. It is also used as a catalyst for the synthesis of polymers, and it has been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Synthèse organique
Bromure de 2-bromobenzyl: est un réactif polyvalent en chimie organique, en particulier dans la synthèse de diverses molécules complexes. Il agit comme un groupe protecteur pour les cétones et les aldéhydes, protégeant ces groupes fonctionnels pendant les réactions en plusieurs étapes. Ce composé est également utilisé comme un composant de couplage dans la formation de liaisons carbone-carbone, ce qui est fondamental dans la construction de structures organiques plus importantes .
Recherche pharmaceutique
En recherche pharmaceutique, le This compound joue un rôle crucial dans le développement de nouveaux médicaments. Il est utilisé pour synthétiser des quinazolines substituées et des tétrahydroquinazolines, des composés qui présentent un intérêt en raison de leurs propriétés thérapeutiques potentielles, notamment des activités anticancéreuses et antihypertensives .
Science des matériaux
Les applications du This compound en science des matériaux sont liées à son rôle dans la synthèse de composés organiques qui peuvent être utilisés comme précurseurs pour des matériaux avancés. Ces matériaux peuvent avoir des applications en électronique, en photonique ou comme nouveaux polymères avec des caractéristiques spécifiques comme une durabilité accrue ou une conductivité électrique .
Chimie analytique
En chimie analytique, le This compound est utilisé dans les méthodes chromatographiques pour la séparation et l'analyse de mélanges complexes. Ses dérivés peuvent servir de standards ou de composés de référence dans diverses techniques analytiques, aidant à l'identification et à la quantification précises des substances .
Biochimie
This compound: contribue à la biochimie en faisant partie de la synthèse de molécules qui peuvent interagir avec les systèmes biologiques. Par exemple, il peut être utilisé pour créer des sondes moléculaires qui se lient à des protéines ou des séquences d'ADN spécifiques, permettant aux chercheurs d'étudier les processus biologiques au niveau moléculaire .
Applications environnementales
Bien que les applications directes du This compound en sciences de l'environnement ne soient pas largement documentées, ses dérivés pourraient être utilisés dans la détection et l'analyse des polluants environnementaux. Son rôle dans la synthèse de molécules organiques complexes pourrait également contribuer au développement de pratiques de chimie verte en fournissant des voies alternatives qui minimisent les déchets et réduisent les sous-produits nocifs .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromobenzyl bromide is primarily used as a reagent in organic synthesis . Its primary targets are ketones and aldehydes , which it helps protect in their less reactive alcohol oxidation states .
Mode of Action
The compound interacts with its targets (ketones and aldehydes) by acting as a protecting group . It forms a bond with the oxygen atom of the carbonyl group in these compounds, reducing their reactivity and making them less susceptible to further reactions . This allows for selective reactions to occur elsewhere in the molecule without interference from the carbonyl group .
Biochemical Pathways
Instead, it is used in the synthesis of various organic compounds . For example, it has been used in the synthesis of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines . These compounds can then participate in various biochemical reactions.
Result of Action
The primary result of 2-Bromobenzyl bromide’s action is the protection of ketones and aldehydes, allowing for selective reactions to occur elsewhere in the molecule . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactions being carried out .
Action Environment
The action of 2-Bromobenzyl bromide is influenced by various environmental factors. For instance, it is soluble in dioxane , which can be used as a solvent in reactions involving this compound. The compound is also sensitive to light and heat, which can influence its reactivity . Furthermore, it should be stored in an inert atmosphere to prevent unwanted reactions .
Analyse Biochimique
Biochemical Properties
2-Bromobenzyl bromide plays a significant role in biochemical reactions due to its reactivity at the benzylic position. It interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions. The compound is known to react with nucleophiles, leading to the formation of benzylic halides, which can further participate in biochemical pathways . These interactions are crucial for the synthesis of substituted quinazolines and tetrahydroquinazolines .
Cellular Effects
The effects of 2-Bromobenzyl bromide on cellular processes are profound. It influences cell function by modifying cell signaling pathways and gene expression. The compound can induce oxidative stress, leading to alterations in cellular metabolism. Additionally, 2-Bromobenzyl bromide has been observed to cause damage to cellular membranes and organelles, impacting overall cell viability .
Molecular Mechanism
At the molecular level, 2-Bromobenzyl bromide exerts its effects through the formation of reactive intermediates. The compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This process can lead to the formation of benzylic carbocations, which are stabilized by resonance. These intermediates can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzyl bromide change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term exposure to 2-Bromobenzyl bromide has been shown to cause cumulative damage to cellular structures, leading to chronic effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Bromobenzyl bromide vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause severe adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
2-Bromobenzyl bromide is involved in several metabolic pathways, primarily through its interactions with enzymes that facilitate nucleophilic substitution reactions. The compound can affect metabolic flux by altering the levels of key metabolites. It is also known to interact with cofactors that are essential for various biochemical processes .
Transport and Distribution
Within cells and tissues, 2-Bromobenzyl bromide is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromobenzyl bromide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization affects its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1-bromo-2-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYGJNFCREHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063022 | |
| Record name | 2-Bromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid; mp = 29-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Bromobenzyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19540 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3433-80-5 | |
| Record name | 2-Bromobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3433-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-2-dibromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of 2-bromobenzyl bromide?
A1: 2-Bromobenzyl bromide has the molecular formula C7H6Br2 and a molecular weight of 249.93 g/mol. Its structure consists of a benzene ring with a bromomethyl (-CH2Br) substituent at the 1-position and a bromine atom at the 2-position. []
Q2: Is there spectroscopic data available for 2-bromobenzyl bromide?
A2: While the provided research papers don't delve into detailed spectroscopic characterization, 2-bromobenzyl bromide's structure can be confirmed using techniques like 1H NMR, 13C NMR, and mass spectrometry. These techniques provide information about the compound's hydrogen and carbon environments and its molecular mass, respectively.
Q3: What are the common applications of 2-bromobenzyl bromide in organic synthesis?
A3: 2-Bromobenzyl bromide is primarily used as an alkylating agent due to the reactivity of its benzylic bromine atom. It's a valuable building block for constructing diverse structures, including heterocycles like phenanthridines [, ], dibenzo[b,e][1,4]diazepines [, ], quinazolines [], and isochromans [], among others [, , , , , , , , , , , , , ].
Q4: What types of reactions commonly employ 2-bromobenzyl bromide?
A4: The research highlights its use in palladium-catalyzed reactions [, , , , , ], copper-catalyzed reactions [, , , ], and radical cyclizations [, , , , ].
Q5: Can you provide specific examples of how 2-bromobenzyl bromide is used to synthesize complex molecules?
A5: Certainly. For instance, it reacts with 4-quinolones in a palladium-catalyzed annulation to yield pyrido-4-phenanthridinones []. It also undergoes copper-catalyzed tandem reactions with aldehydes and ammonia or amines to produce quinazolines and tetrahydroquinazolines []. Additionally, it serves as a starting material for synthesizing benzopyran-fused flavone derivatives via microwave-assisted intramolecular C-H activation [].
Q6: How does the presence of two bromine atoms in 2-bromobenzyl bromide influence its reactivity?
A6: The bromine atom at the benzylic position is generally more reactive than the bromine atom directly attached to the benzene ring. This difference in reactivity allows for chemoselective reactions, enabling the controlled formation of desired products. For example, in the palladium-catalyzed domino synthesis of 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines, the reaction proceeds through a selective N-benzylation at the benzylic position, followed by an intramolecular N′-arylation [].
Q7: What are the typical reaction mechanisms involved when using 2-bromobenzyl bromide?
A7: The mechanisms depend on the specific reaction conditions. Palladium-catalyzed reactions often proceed through oxidative addition of the benzylic bromide to palladium, followed by reductive elimination to form the new carbon-carbon or carbon-nitrogen bond. Copper-catalyzed reactions might involve the formation of organocopper intermediates. Radical cyclizations typically proceed via a chain reaction mechanism involving the generation of an aryl radical, cyclization, and subsequent trapping of the radical intermediate.
Q8: Are there any regioselectivity challenges when working with 2-bromobenzyl bromide?
A8: Yes, regioselectivity can be a consideration, especially in cyclization reactions. For example, in radical cyclizations, both 6-endo-trig and 5-exo-trig cyclization pathways are possible. The desired regioisomer can be favored by carefully selecting the reaction conditions and the substituents present on the substrate [, , , , ].
Q9: What precautions should be taken when handling 2-bromobenzyl bromide?
A9: 2-Bromobenzyl bromide is a lachrymator, meaning it can irritate the eyes and cause tearing. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and eye protection. []
Q10: Are there any specific storage recommendations for 2-bromobenzyl bromide?
A10: It should be stored under an inert atmosphere, like nitrogen, to prevent decomposition and minimize exposure to moisture and air. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


